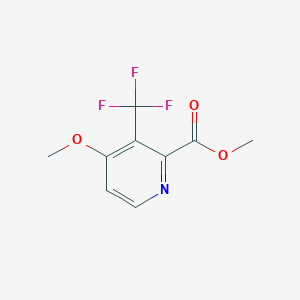![molecular formula C19H28N4O7S B14069465 2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)
2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate is a complex organic compound with a molecular formula of C19H28N4O7S and a molecular weight of 456.51 g/mol . This compound is known for its applications in biochemical research, particularly in the field of protein crosslinking and modification.
准备方法
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate involves multiple steps. One common method includes the reaction of N-hydroxysuccinimide (NHS) with a carboxylic acid derivative to form an active ester. This ester then reacts with an amine-containing compound to form the final product . Industrial production methods often involve the use of automated synthesizers to ensure high purity and yield.
化学反应分析
This compound undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In aqueous environments, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Reduction and Oxidation: While specific conditions for reduction and oxidation reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Common reagents used in these reactions include primary amines, water, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate is widely used in scientific research for:
Protein Crosslinking: It is used to modify lysine residues in proteins, facilitating the study of protein-protein interactions.
Bioconjugation: The compound is employed in the conjugation of proteins to other biomolecules, aiding in the development of diagnostic assays and therapeutic agents.
Drug Delivery: Its ability to form stable amide bonds makes it useful in the design of drug delivery systems.
作用机制
The primary mechanism of action for this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of lysine residues in proteins, leading to the formation of a covalent bond . This reaction is facilitated by the presence of a nucleophilic amine and a suitable buffer system to maintain the pH.
相似化合物的比较
Similar compounds include other NHS esters such as:
N-Succinimidyl Acrylate: Used for protein crosslinking and modification.
Biotin-NHS: Combines biotin with NHS ester for bioconjugation applications.
What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate apart is its unique structure, which includes a thieno[3,4-d]imidazole ring, providing specific reactivity and stability in biochemical applications .
属性
分子式 |
C19H28N4O7S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]propanoate |
InChI |
InChI=1S/C19H28N4O7S/c24-14(4-2-1-3-13-18-12(11-31-13)21-19(28)22-18)20-8-10-29-9-7-17(27)30-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |
InChI 键 |
RLLVXNPZTJMEQC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


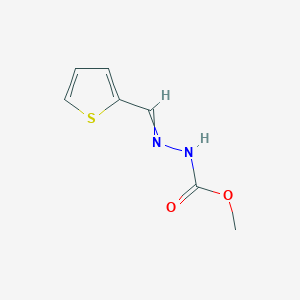
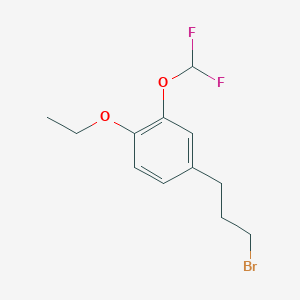
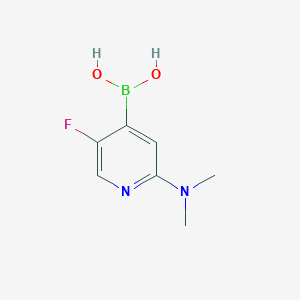
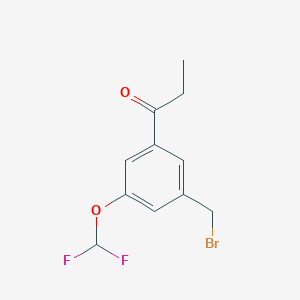




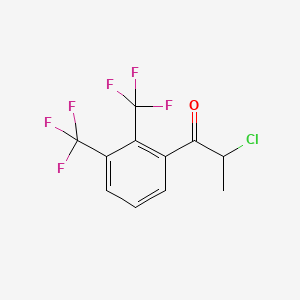
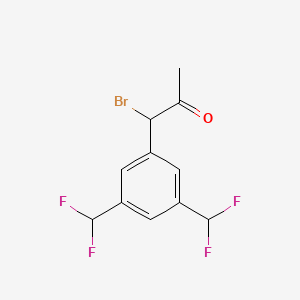
![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)


